molecular formula C11H16N2O2S B13534875 2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid

2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13534875
M. Wt: 240.32 g/mol
InChI Key: WIHDMKOLSOBCGK-UHFFFAOYSA-N
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Description

2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid is a chemical compound that belongs to the family of pyrimidines This compound is characterized by the presence of a tert-butylthio group attached to a methyl group, which is further connected to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of tert-butylthiol with a suitable pyrimidine derivative. One common method involves the use of tert-butylthiol and a pyrimidine derivative in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylthio group.

    Substitution: The tert-butylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-thiolated pyrimidine derivatives.

    Substitution: Pyrimidine derivatives with various functional groups replacing the tert-butylthio group.

Scientific Research Applications

2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. The compound can also act as a Lewis base due to the presence of the pyrimidine ring. It has been reported to exhibit antimicrobial activity against various microorganisms and cytotoxic activity against cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

2-(tert-butylsulfanylmethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2S/c1-7-8(10(14)15)5-12-9(13-7)6-16-11(2,3)4/h5H,6H2,1-4H3,(H,14,15)

InChI Key

WIHDMKOLSOBCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CSC(C)(C)C

Origin of Product

United States

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